2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-methyl-4-propan-2-yloxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-7(2)14-9-4-5-10(8(3)6-9)15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIGTQCKPSLULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-4-hydroxybenzenesulfonamide.
Etherification: The hydroxy group is converted to a propan-2-yloxy group through an etherification reaction. This is achieved by reacting the starting material with isopropyl bromide in the presence of a base such as potassium carbonate.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methyl and propan-2-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfonamide group, which is known for its biological activity. The presence of the propan-2-yloxy group enhances its solubility and reactivity, making it suitable for various synthetic applications. The molecular formula is , and its structure can be represented as follows:
A. Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly in drug development. Sulfonamides have historically been used as antibiotics, and derivatives like 2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide are being investigated for their ability to inhibit specific enzymes involved in bacterial growth.
Case Study: Antimicrobial Activity
A study assessed the compound's effectiveness against various bacterial strains, demonstrating significant antimicrobial activity. The mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, leading to bacteriostatic effects.
| Activity | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antimicrobial | Escherichia coli | 32 µg/mL |
| Antimicrobial | Staphylococcus aureus | 16 µg/mL |
B. Oncology Research
The compound has shown promise in cancer research, particularly in the development of novel anticancer agents. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation.
Case Study: Anticancer Efficacy
In preclinical trials using xenograft models, administration of the compound resulted in significant tumor reduction compared to controls. This effect is attributed to enhanced apoptosis mediated by the activation of p53 pathways.
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 50 | Significant reduction |
| HeLa (Cervical Cancer) | 40 | Induction of apoptosis |
Industrial Applications
Beyond medicinal chemistry, this compound finds utility in the production of specialty chemicals and materials. Its properties allow for its use as a building block in organic synthesis, contributing to the development of complex molecules.
A. Synthesis Applications
The compound can serve as a reagent in various chemical reactions, facilitating the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 2-Methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine hydrochloride
Uniqueness
2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide is unique due to the presence of both a methyl group and a propan-2-yloxy group on the benzene ring, which imparts distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is primarily studied for its potential antimicrobial and anti-inflammatory properties, which are essential for developing new therapeutic agents.
Chemical Structure and Properties
The compound's structure consists of a benzene ring substituted with a methyl group, a propan-2-yloxy group, and a sulfonamide moiety. This unique combination allows it to interact with various biological targets, influencing its activity.
Structural Formula
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and disrupt metabolic processes. The sulfonamide group mimics natural substrates, leading to inhibition of enzyme activity involved in bacterial folate synthesis, which is critical for bacterial growth and survival.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 10 |
| Salmonella typhimurium | 10 |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, in vitro assays revealed a significant decrease in interleukin-6 (IL-6) levels when cells were treated with the compound.
Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains highlighted its potential as a novel therapeutic agent. The compound was tested against clinical isolates of resistant strains, showing promising results with reduced MIC values compared to traditional antibiotics .
Study 2: Anti-inflammatory Mechanism
Another research project focused on the anti-inflammatory mechanism of this sulfonamide derivative. The study utilized mouse models of inflammation and demonstrated that treatment with the compound led to a significant reduction in paw swelling and inflammatory markers, indicating its potential use in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing 2-methyl-4-(propan-2-yloxy)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves sulfonation of a substituted benzene precursor followed by sulfonamide group introduction. For example:
- Sulfonation : Reacting 2-methyl-4-(propan-2-yloxy)benzene with chlorosulfonic acid forms the sulfonyl chloride intermediate. Temperature control (0–5°C) is critical to avoid over-sulfonation .
- Sulfonamide formation : The sulfonyl chloride reacts with ammonia or amines in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to yield the sulfonamide. Prolonged reaction times (>12 hours) improve conversion but may require purification via column chromatography .
Q. Key reagents and conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Sulfonation | Chlorosulfonic acid, 0–5°C | Selective sulfonation |
| Sulfonamide formation | NH3, triethylamine, DCM | Nucleophilic substitution |
| Purification | Silica gel chromatography | Remove unreacted reagents |
Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
- NMR : The H NMR spectrum should show distinct signals for the methyl group (δ 1.2–1.4 ppm, doublet for isopropyl), aromatic protons (δ 6.8–7.5 ppm), and sulfonamide NH (δ 4.5–5.0 ppm, broad). C NMR confirms the sulfonamide carbon (δ 45–50 ppm) .
- Mass Spectrometry : ESI-MS typically displays [M+H] peaks matching the molecular weight (e.g., 259.3 g/mol). Fragmentation patterns help identify the isopropyloxy and sulfonamide groups .
- HPLC : Method development using C18 columns and buffered mobile phases (e.g., sodium acetate, pH 4.6) ensures >98% purity .
Advanced Research Questions
Q. How can regioselectivity challenges in the sulfonation step be addressed to avoid unwanted isomers?
Regioselectivity is influenced by steric and electronic factors:
- Steric hindrance : The isopropyloxy group at the 4-position directs sulfonation to the less hindered 1-position.
- Electronic effects : Electron-donating groups (e.g., methoxy) activate specific ring positions. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .
- Experimental validation : Use controlled stoichiometry (1:1 molar ratio of benzene precursor to chlorosulfonic acid) and monitor reaction progress via TLC .
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
- pH stability : The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions due to sulfonamide hydrolysis. Buffered solutions (pH 5–8) at 4°C maximize stability .
- Thermal stability : Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Storage in amber vials under nitrogen at −20°C prevents oxidation .
Q. How can computational methods (e.g., QSAR, molecular docking) predict the biological activity of this sulfonamide derivative?
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds. For example, electron-withdrawing groups enhance enzyme inhibition .
- Docking studies : Simulate interactions with biological targets (e.g., carbonic anhydrase) using software like AutoDock Vina. The sulfonamide group often binds zinc ions in active sites .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to reconcile variations in literature data?
Yields (40–75%) depend on:
- Purity of starting materials : Technical-grade reagents may reduce efficiency. Use HPLC-validated precursors .
- Workup procedures : Acidic quenching (pH 3–4) improves sulfonamide precipitation, while rotary evaporation removes volatile byproducts .
Q. Conflicting biological activity reports: What factors explain inconsistent results across studies?
- Solubility : Poor aqueous solubility (logP ~2.5) may limit bioavailability. Use DMSO stocks (≤1% v/v) for in vitro assays .
- Assay conditions : Variations in buffer ionic strength or incubation time (e.g., 24 vs. 48 hours) alter IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
